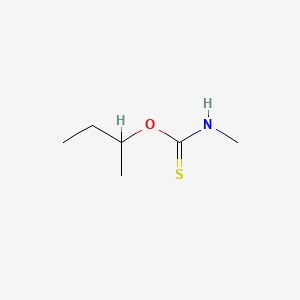
Carbamothioic acid, methyl-, O-(1-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthanethioate de méthylaminométhane-butane-2-yle, également connu sous le nom d'ester 1-méthylpropylique de l'acide méthylcarbamothioïque, est un composé chimique de formule moléculaire C6H13NOS et d'une masse molaire de 147,24 g/mol . Ce composé se caractérise par sa structure unique, qui comprend un groupe butane-2-yle lié à une partie méthylaminométhanethioate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du méthanethioate de méthylaminométhane-butane-2-yle implique généralement la réaction du butan-2-ol avec de l'isothiocyanate de méthyle dans des conditions contrôlées. La réaction est effectuée en présence d'un catalyseur approprié, tel qu'une base, pour faciliter la formation du produit souhaité . Les conditions de réaction, y compris la température et le choix du solvant, sont optimisées pour obtenir des rendements élevés et une grande pureté.
Méthodes de production industrielle
Dans un environnement industriel, la production de méthanethioate de méthylaminométhane-butane-2-yle peut impliquer des processus de flux continu pour assurer une qualité et une efficacité constantes. L'utilisation de systèmes automatisés et de techniques de surveillance avancées permet de maintenir les conditions de réaction souhaitées et de minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
Le méthanethioate de méthylaminométhane-butane-2-yle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe thioate en thiol ou en d'autres formes réduites.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe méthylamino par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés en fonction du nucléophile .
Applications de la recherche scientifique
Le méthanethioate de méthylaminométhane-butane-2-yle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques spécialisés et comme réactif dans divers procédés industriels
Mécanisme d'action
Le mécanisme d'action du méthanethioate de méthylaminométhane-butane-2-yle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
Butan-2-yl methylaminomethanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of butan-2-yl methylaminomethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- Méthylcarbamate de butane-2-yle
- Méthanethioate d'éthylaminométhane-butane-2-yle
- Méthanethioate de propylaminométhane-butane-2-yle
Unicité
Le méthanethioate de méthylaminométhane-butane-2-yle est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des schémas de réactivité, une stabilité et des interactions avec les cibles biologiques différents .
Propriétés
Numéro CAS |
39076-39-6 |
|---|---|
Formule moléculaire |
C6H13NOS |
Poids moléculaire |
147.24 g/mol |
Nom IUPAC |
O-butan-2-yl N-methylcarbamothioate |
InChI |
InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |
Clé InChI |
VZSMOJOGXIVYNV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


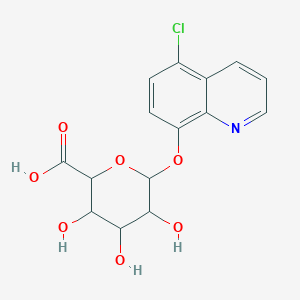

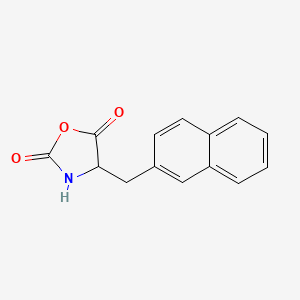

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
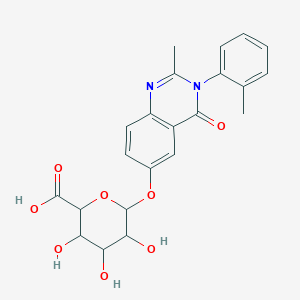
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
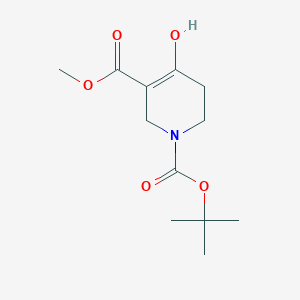

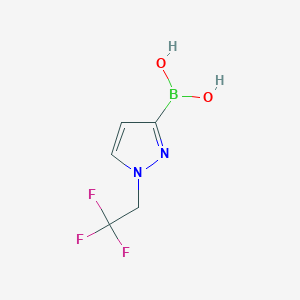
![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)
